(Cyclopropylmethyl)[(1,3-thiazol-2-yl)methyl]amine dihydrochloride
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Overview
Description
(Cyclopropylmethyl)[(1,3-thiazol-2-yl)methyl]amine dihydrochloride is a compound that features a cyclopropylmethyl group and a thiazole ring. Thiazoles are five-membered heterocyclic compounds containing nitrogen and sulfur atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Cyclopropylmethyl)[(1,3-thiazol-2-yl)methyl]amine dihydrochloride typically involves the reaction of cyclopropylmethylamine with a thiazole derivative under controlled conditions. The reaction may require specific catalysts and solvents to ensure high yield and purity. For example, the reaction might be carried out in an organic solvent like dichloromethane, with a base such as triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This could include optimizing reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and other advanced techniques might be employed to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
(Cyclopropylmethyl)[(1,3-thiazol-2-yl)methyl]amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions might involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the thiazole ring, using reagents like sodium hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Sodium hydride, organic solvents like dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols .
Scientific Research Applications
(Cyclopropylmethyl)[(1,3-thiazol-2-yl)methyl]amine dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of (Cyclopropylmethyl)[(1,3-thiazol-2-yl)methyl]amine dihydrochloride involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting or activating biological pathways. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
- 1-(1,3-Thiazol-2-yl)propan-1-amine dihydrochloride
- 1-(2-Methyl-1,3-thiazol-4-yl)ethanamine dihydrochloride
- 1-(2-Propyl-1,3-thiazol-4-yl)methanamine hydrochloride
Uniqueness
(Cyclopropylmethyl)[(1,3-thiazol-2-yl)methyl]amine dihydrochloride is unique due to the presence of the cyclopropylmethyl group, which can impart distinct chemical and biological properties. This structural feature can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C8H14Cl2N2S |
---|---|
Molecular Weight |
241.18 g/mol |
IUPAC Name |
1-cyclopropyl-N-(1,3-thiazol-2-ylmethyl)methanamine;dihydrochloride |
InChI |
InChI=1S/C8H12N2S.2ClH/c1-2-7(1)5-9-6-8-10-3-4-11-8;;/h3-4,7,9H,1-2,5-6H2;2*1H |
InChI Key |
HLBVTNLZFMUIOO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CNCC2=NC=CS2.Cl.Cl |
Origin of Product |
United States |
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